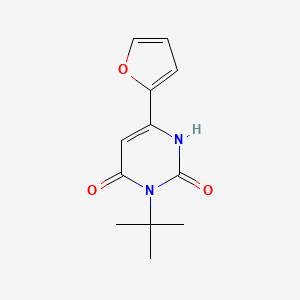
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, or 3-TBPF, is a heterocyclic organic compound that has been studied for its potential applications in a variety of fields. It has been used in the synthesis of a variety of compounds for scientific research, as well as in the development of drugs and other products. 3-TBPF has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
Odor Detection and Mixture Summation
Research exploring the detection of mixtures of homologous carboxylic acids and various odorants, including furan derivatives, suggests that the structural components of the compound may be relevant in studies related to olfaction. For example, the study by Miyazawa et al. (2009) investigates how humans detect mixtures of carboxylic acids and model odorants differing greatly in structure and odor character, such as furan derivatives. This research might inform applications in fragrance development or understanding olfactory processes (Miyazawa et al., 2009).
Biotransformation and Toxicity
The study of biochemical pathways, including dihydropyrimidine dehydrogenase activity, as outlined by Diasio et al. (1988), provides insight into the metabolism of pyrimidine analogs. Understanding the biotransformation of compounds structurally related to "3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" could inform pharmacological research and toxicity studies (Diasio et al., 1988).
Occupational Exposure and Health Risks
Investigations into occupational exposure to furan-based compounds, like the study by Cockcroft et al. (1980), which examines asthma caused by exposure to a furan binder, can provide insights into potential health risks and safety guidelines for handling furan-containing chemicals in industrial settings (Cockcroft et al., 1980).
Environmental and Biological Monitoring
Research identifying urinary metabolites of furan, such as the study by Wang et al. (2016), demonstrates the potential for monitoring exposure to furan derivatives through biological markers. This research could be relevant for environmental health studies and assessing exposure risks to compounds containing furan structures (Wang et al., 2016).
特性
IUPAC Name |
3-tert-butyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)14-10(15)7-8(13-11(14)16)9-5-4-6-17-9/h4-7H,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQMRMPSTFMUTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

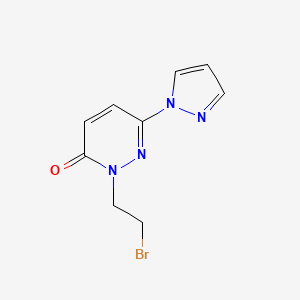
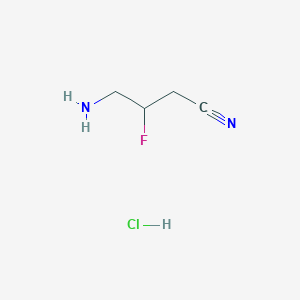
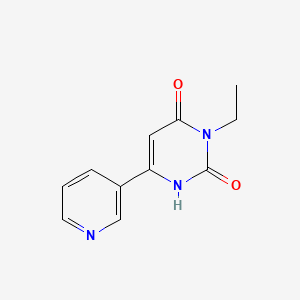
![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)
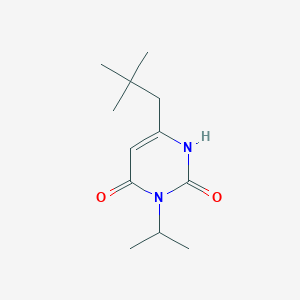
![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)

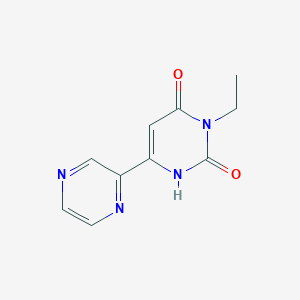

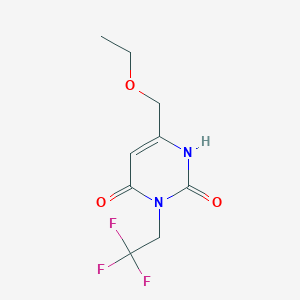

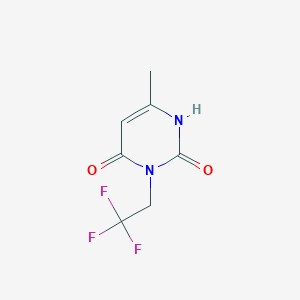
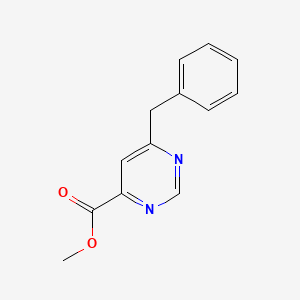
![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)